4-(2,2-Dimethylpropyl)benzoyl chloride

Description

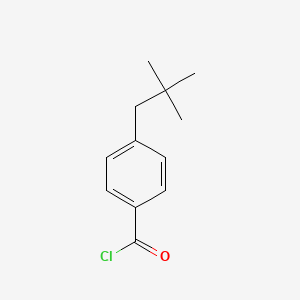

4-(2,2-Dimethylpropyl)benzoyl chloride (CAS RN: 96224-27-0) is an acyl chloride derivative featuring a benzoyl chloride core (C₆H₅COCl) substituted at the para position with a 2,2-dimethylpropyl (neopentyl) group . This bulky branched alkyl substituent imparts significant steric hindrance, influencing its reactivity and stability. The compound is commercially available in high purity (≥95%) and is utilized in organic synthesis, particularly in the preparation of esters, amides, and other derivatives via nucleophilic acyl substitution reactions .

Properties

CAS No. |

96224-27-0 |

|---|---|

Molecular Formula |

C12H15ClO |

Molecular Weight |

210.70 g/mol |

IUPAC Name |

4-(2,2-dimethylpropyl)benzoyl chloride |

InChI |

InChI=1S/C12H15ClO/c1-12(2,3)8-9-4-6-10(7-5-9)11(13)14/h4-7H,8H2,1-3H3 |

InChI Key |

XEGGPWMGBNKOQH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC1=CC=C(C=C1)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs (Same Functional Group, Different Substituents)

2-(4-Isobutylphenyl)propanoyl Chloride (CAS RN: 71381-91-4)

- Structure: Features a propanoyl chloride group (CH₃CHClCO-) attached to a benzene ring substituted with an isobutyl group at the para position .

- Key Differences :

- Substituent : Isobutyl (less bulky, linear chain) vs. neopentyl (bulky, branched).

- Reactivity : The neopentyl group in 4-(2,2-dimethylpropyl)benzoyl chloride creates greater steric hindrance, reducing nucleophilic attack rates compared to the isobutyl-substituted analog .

- Applications : Both compounds are intermediates in pharmaceutical synthesis, but the neopentyl derivative is preferred for stabilizing sterically demanding intermediates.

Functional Group Analogs (Different Functional Groups, Same Substituent)

4-(2,2-Dimethylpropyl)benzenesulfonyl Chloride

- Structure : A sulfonyl chloride derivative with a neopentyl substituent at the para position .

- Key Differences :

- Functional Group : Sulfonyl chloride (SO₂Cl) vs. acyl chloride (COCl).

- Reactivity : Sulfonyl chlorides are less electrophilic and more hydrolytically stable than acyl chlorides, making them suitable for sulfonation reactions rather than acylations .

- Applications : Used in surfactants and polymer chemistry, contrasting with the acyl chloride’s role in peptide coupling or esterifications.

Data Table: Comparative Analysis

*Molecular formulas are inferred from structural data.

Research Findings and Implications

Steric and Electronic Effects

- The neopentyl group in this compound significantly retards nucleophilic substitution due to steric shielding of the electrophilic carbonyl carbon . This contrasts with linear substituents like isobutyl, which allow faster reaction kinetics.

- Electronic effects are secondary but notable: the electron-donating neopentyl group slightly deactivates the benzoyl chloride, further reducing reactivity compared to electron-withdrawing substituents .

Stability and Handling

- Neopentyl-substituted acyl chlorides exhibit enhanced stability under storage compared to aliphatic analogs, though they remain moisture-sensitive .

- Sulfonyl chloride analogs (e.g., 4-(2,2-dimethylpropyl)benzenesulfonyl chloride) demonstrate superior thermal stability, enabling use in high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.